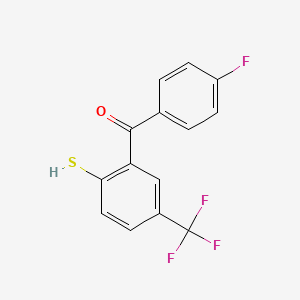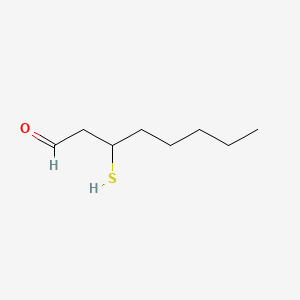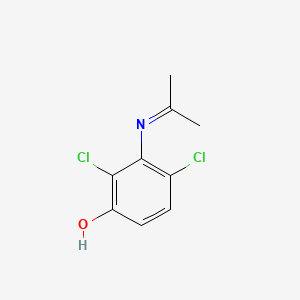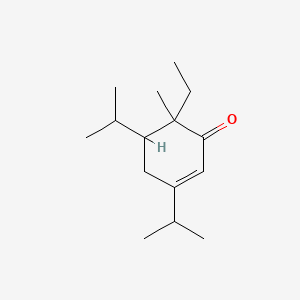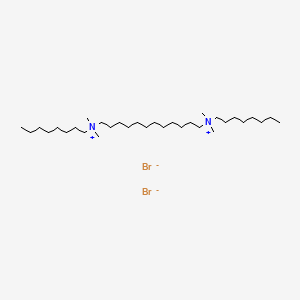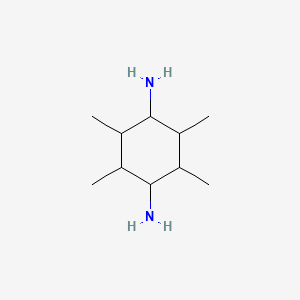
2,3,5,6-Tetramethylcyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethylcyclohexane-1,4-diamine is an organic compound with the molecular formula C10H22N2 It is a cyclohexane derivative with four methyl groups and two amine groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine typically involves the hydrogenation of 2,3,5,6-tetramethylcyclohexane-1,4-dinitrile. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:
2,3,5,6-Tetramethylcyclohexane-1,4-dinitrile+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amine derivatives.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylcyclohexane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds, depending on the specific reaction conditions and targets. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,2-positions.
1,4-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,4-positions.
Tetramethylcyclohexane: A cyclohexane derivative with four methyl groups but no amine groups.
Uniqueness
2,3,5,6-Tetramethylcyclohexane-1,4-diamine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Properties
CAS No. |
79516-40-8 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2,3,5,6-tetramethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h5-10H,11-12H2,1-4H3 |
InChI Key |
JYKLTPIGDOBKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1N)C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


